3-Biphenylboronic acid

Vue d'ensemble

Description

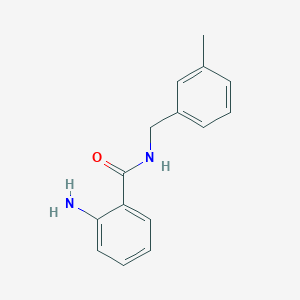

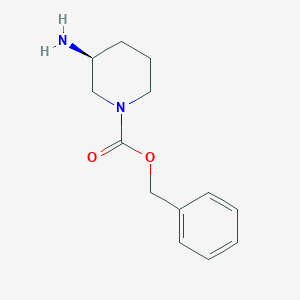

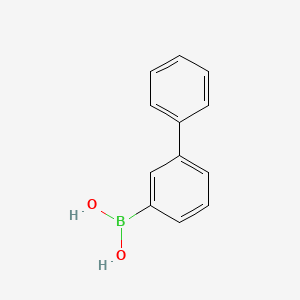

3-Biphenylboronic Acid is a fluorescent boronic acid useful for sensitive detection of sugars in water . It is also known by other names such as (3-Phenylphenyl)boronic acid, 3-Phenylbenzeneboronic acid, and 3- (Dihydroxyboryl)-1,1’-biphenyl .

Synthesis Analysis

The synthesis of 3-Biphenylboronic Acid involves a detailed experimental and computational analysis of Bpin and structurally related boronic esters . This process allows the determination of three different steric parameters for the Bpin group: the A-value, ligand cone angle, and percent buried volume .Molecular Structure Analysis

The molecular formula of 3-Biphenylboronic Acid is C6H5C6H4B(OH)2 . The planarity of the oxygen-boron-oxygen motif plays an important role in minimizing steric interactions .Chemical Reactions Analysis

3-Biphenylboronic Acid is a reactant involved in coupling with potassium cyanate, quinones, or fluorous tagged N-hydroxyphthalimide and direct C-H arylation of electron-deficient heterocycles .Physical And Chemical Properties Analysis

3-Biphenylboronic Acid has a molecular weight of 198.03 g/mol . It has two hydrogen bond donors and two hydrogen bond acceptors . The chemical shift of the boronic acid transforming into the boronate ester was monitored at pHs ranging from 2 to 10 .Applications De Recherche Scientifique

Molecular Recognition and Sensor Applications

3-Biphenylboronic acid and its derivatives have shown potential in molecular recognition and sensor applications. For example, a biphenyldiboronic acid derivative can selectively recognize disaccharides at the air-water interface due to the fixed distance between its boronic acid moieties and the organized structure of the monolayer (Dusemund, Mikami, & Shinkai, 1995). Similarly, phenylboronic acids have been used as synthetic intermediates in the Suzuki-Miyaura reaction, crucial for synthesizing many inhibitors of serine proteases (Tanış, Kurt, Yalçın, & Ercan, 2020).

Catalysis and Organic Synthesis

3-Biphenylboronic acid plays a significant role in catalysis and organic synthesis. Rhodium(III)-catalyzed annulation of biphenylboronic acids with activated alkenes leads to the synthesis of fused or bridged cyclic skeletons (Liu, Yang, Dong, Chang, & Li, 2021). Additionally, novel enantiopure biphenyl P,N-ligands have been synthesized for use in palladium-catalyzed asymmetric addition of arylboronic acids (Lai, Huang, Wu, & Qin, 2009).

Biological Applications

In the field of biology, 3-biphenylboronic acid derivatives have been explored for targeted drug delivery and cancer research. Phenylboronic acid-decorated nanoparticles have shown enhanced tumor targeting and penetration (Wang, Wei, Cheng, Wang, & Tang, 2016). Also, phenylboronic acid and benzoxaborole derivatives are being investigated as potential anticancer agents due to their antiproliferative and proapoptotic properties (Psurski, Łupicka-Słowik, Adamczyk-Woźniak, Wietrzyk, & Sporzyński, 2018).

Environmental and Analytical Chemistry

3-Biphenylboronic acid is also used in environmental and analytical chemistry. For instance, a biosensor using 3-aminophenylboronic acid was developed for bacteria detection, demonstrating the versatility of boronic acid in affinity binding reactions (Wannapob, Kanatharana, Limbut, Numnuam, Asawatreratanakul, Thammakhet, & Thavarungkul, 2010).

Mécanisme D'action

Target of Action

3-Biphenylboronic acid is primarily used as a biological reagent in the form of a boronate-assisted fluorogenic chemosensor . It has been evaluated for pharmacological activity as fatty acid amide hydrolase inhibitors . Fatty acid amide hydrolase (FAAH) is an integral membrane protein responsible for the hydrolysis and inactivation of a class of signaling lipids known as fatty acid amides, including the endocannabinoid anandamide .

Mode of Action

It is known to be involved incoupling reactions with various compounds such as potassium cyanate, quinones, or fluorous tagged N-hydroxyphthalimide . It also participates in the direct C-H arylation of electron-deficient heterocycles .

Biochemical Pathways

It is known that boronic acids, including 3-biphenylboronic acid, can interact with diols in biological systems, forming cyclic boronate esters . This property is often exploited in the design of boronate-affinity chromatography methods for the separation of compounds containing cis-diols, such as sugars .

Pharmacokinetics

It is known that the compound isinsoluble in water , which may affect its bioavailability and distribution in the body.

Result of Action

Its use as afluorogenic chemosensor suggests that it may be involved in the detection and quantification of certain biological molecules .

Action Environment

The action, efficacy, and stability of 3-Biphenylboronic acid can be influenced by various environmental factors. For instance, its solubility can be affected by the polarity of the solvent, which can in turn influence its bioavailability and distribution . Additionally, its stability may be affected by factors such as pH, temperature, and the presence of other chemical species .

Safety and Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are recommended . In case of ingestion or contact with skin or eyes, immediate medical attention is advised .

Propriétés

IUPAC Name |

(3-phenylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BO2/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOXICVKOZJFRMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370206 | |

| Record name | 3-Biphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5122-95-2 | |

| Record name | 3-Biphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-phenylphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.